3-((2-Carboxyethyl)thio)acrylic acid
Description
Structure
3D Structure
Properties
CAS No. |
41108-54-7 |
|---|---|
Molecular Formula |
C6H8O4S |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |
InChI Key |
RYKRNZNOIFBIAF-HNQUOIGGSA-N |
Isomeric SMILES |
C(CS/C=C/C(=O)O)C(=O)O |
Canonical SMILES |
C(CSC=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Transformations
Established Synthetic Routes for 3-((2-Carboxyethyl)thio)acrylic Acid
The preparation of this compound is primarily achieved through addition reactions that form the key thioether linkage. The choice of synthetic route can influence yield, purity, and scalability.
Thiol-ene reactions, a cornerstone of click chemistry, offer a highly efficient and atom-economical route for the formation of thioethers. This reaction typically proceeds via a radical-mediated addition of a thiol to an alkene. In the context of this compound synthesis, this would involve the reaction between 3-mercaptopropionic acid and a suitable acrylic acid precursor.
The reaction can be initiated by UV irradiation in the presence of a photoinitiator. The process is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it an attractive method for creating well-defined molecules. While extensively used in polymer and materials science for surface functionalization and network formation, its application for the direct synthesis of this specific dicarboxylic acid is less documented in readily available literature. However, the underlying principles strongly support its feasibility.
The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a widely employed and reliable method for carbon-sulfur bond formation. The synthesis of this compound via this pathway involves the addition of the thiol group of 3-mercaptopropionic acid to the double bond of acrylic acid.
This reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate anion. A closely analogous and well-documented procedure is the synthesis of S-(2-Carboxyethyl)-L-cysteine from L-cysteine and acrylic acid. nih.gov In this established protocol, the reaction is carried out in an aqueous medium with sodium hydroxide (B78521) as the base, followed by acidification with acetic acid. nih.gov The reaction proceeds overnight at room temperature, demonstrating a mild and effective approach. nih.gov Adapting this methodology to the reaction of 3-mercaptopropionic acid and acrylic acid would provide a direct and efficient route to the target compound.
Table 1: Key Reagents and Conditions for Michael Addition Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Conditions |
| 3-Mercaptopropionic acid | Acrylic acid | Sodium hydroxide | Water | Stirring overnight at room temperature, followed by acidification. nih.gov |
Beyond direct thiol-ene and Michael additions, alternative strategies can be envisioned for the synthesis of this compound. One such approach involves a two-step process where 3-mercaptopropionic acid is first reacted with a propiolic acid ester. The resulting product can then be hydrolyzed to yield the desired dicarboxylic acid.
Another potential route involves the reaction of 3-mercaptopropionic acid with β-propiolactone, which would open the lactone ring to form the thioether linkage and the second carboxylic acid moiety in a single step.
Yield optimization for these synthetic routes would involve a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent. For instance, in the Michael addition, the concentration of the base can be critical; insufficient base may lead to slow reaction rates, while excess base could promote side reactions. The purification process, such as crystallization or chromatography, is also crucial for obtaining a high-purity product.
Derivatization Strategies for Structural Elucidation and Functional Exploration
The presence of two carboxylic acid groups and a thioether linkage in this compound offers multiple avenues for chemical modification. These derivatizations are valuable for confirming the structure of the parent molecule and for creating new compounds with potentially unique properties.
The two carboxylic acid groups of this compound can be readily converted into esters and amides, which are common derivatives for modifying solubility, reactivity, and biological activity.
Esterification: The formation of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. This method can be used to produce a variety of dialkyl esters of this compound.
Amidation: The synthesis of amides from carboxylic acids generally requires the activation of the carboxyl group. A common and efficient method involves the use of carbodiimide (B86325) coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). amazonaws.com This approach facilitates the formation of an amide bond with a primary or secondary amine under mild conditions. This strategy has been successfully employed for the amidation of acrylic acid with diamines, yielding diacrylamide (B3188283) derivatives. amazonaws.com
Table 2: Common Reagents for Carboxylic Acid Functionalization
| Transformation | Reagent(s) | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Diester |
| Amidation | Amine (R-NH₂), Coupling agents (e.g., EDCI, HOBt) | Diamide |
The sulfur atom in the thioether bridge of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations alter the polarity, geometry, and hydrogen-bonding capabilities of the molecule.
Oxidation to Sulfoxides: The selective oxidation of a thioether to a sulfoxide without further oxidation to the sulfone requires mild and controlled reaction conditions. A well-established method for this transformation is the use of hydrogen peroxide as the oxidant. For the structurally similar compound S-(2-Carboxyethyl)-L-cysteine, treatment with a slight excess of hydrogen peroxide in an aqueous solution at low temperatures (e.g., 4 °C) effectively yields the corresponding sulfoxide. nih.gov This method is known to produce a diastereomeric mixture of sulfoxides if the sulfur atom becomes a chiral center. nih.gov
Oxidation to Sulfones: Further oxidation of the thioether or the intermediate sulfoxide to the sulfone can be achieved using stronger oxidizing agents or more forcing reaction conditions. A common and effective reagent system for this transformation is hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510). This system has been shown to efficiently oxidize a variety of sulfides to their corresponding sulfones. researchgate.net Other strong oxidizing agents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) can also be employed, although careful control of stoichiometry is necessary to avoid unwanted side reactions.
Table 3: Reagents for Thioether Oxidation
| Target Product | Oxidizing Agent(s) | Typical Conditions |
| Sulfoxide | Hydrogen peroxide | Aqueous solution, low temperature (e.g., 4 °C) nih.gov |
| Sulfone | Hydrogen peroxide, Sodium tungstate (catalyst) | Room temperature researchgate.net |
Reactions at the Acrylic Double Bond: Hydrogenation and Cycloadditions
The acrylic double bond in this compound is a key site for chemical modifications, including hydrogenation and cycloaddition reactions. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from studies on analogous α,β-unsaturated carboxylic acids and thioether-substituted acrylates.
Hydrogenation:
The carbon-carbon double bond in acrylic acid derivatives is susceptible to catalytic hydrogenation, typically yielding the corresponding saturated carboxylic acid. For instance, various acrylates can be hydrogenated to saturated esters using a 5% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. This suggests that this compound would likely undergo hydrogenation across the acrylic double bond to yield 3-((2-Carboxyethyl)thio)propanoic acid.
In a related context, nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has been shown to be highly efficient, affording chiral carboxylic acids with high enantioselectivity. rsc.org This highlights the potential for stereoselective hydrogenation of derivatives of this compound. The presence of the thioether moiety is a consideration, as sulfur compounds can sometimes poison certain metal catalysts. However, successful hydrogenations of sulfur-containing molecules are known, often requiring careful selection of the catalyst and reaction conditions.
Cycloadditions:
The electron-deficient nature of the acrylic double bond in this compound makes it a suitable dienophile for Diels-Alder reactions and a participant in other cycloaddition processes. While specific examples with this compound are scarce, studies on similar α-(alkylthio)acrylic acid derivatives show they can participate in cycloaddition reactions with alkenes and alkynes, leading to the formation of hydrothiophenes and polysubstituted butadienes. tandfonline.com
Furthermore, the general reactivity of acrylates in [3+2] cycloadditions is well-established. These reactions, often involving nitrones or other 1,3-dipoles, provide a versatile route to five-membered heterocyclic rings. The regioselectivity of such cycloadditions would be influenced by the electronic and steric effects of the thioether and carboxylic acid groups.
The table below summarizes the expected outcomes of these reactions on this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Expected Product |
| Hydrogenation | H₂, Pd/C catalyst, Room Temperature | 3-((2-Carboxyethyl)thio)propanoic acid |
| Asymmetric Hydrogenation | H₂, Chiral Nickel Catalyst | Chiral 3-((2-Carboxyethyl)thio)propanoic acid |
| Diels-Alder Cycloaddition | Diene (e.g., Butadiene), Heat | Substituted cyclohexene (B86901) derivative |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Substituted five-membered heterocycle |
Synthesis of Polymeric Derivatives and Conjugates
The presence of the acrylic double bond and carboxylic acid functionalities allows this compound to be utilized in the synthesis of a variety of polymeric structures and bioconjugates.
Polymeric Derivatives:
The acrylic moiety can participate in polymerization reactions. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common technique for synthesizing well-defined polymers from acrylic monomers. A related RAFT agent, 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, has been used in the synthesis of block copolymers, indicating that this compound could potentially be used as a monomer or a chain transfer agent in similar controlled radical polymerizations. rsc.org
Furthermore, thiol-ene "click" chemistry provides a versatile route for the synthesis of polymers and materials. researchgate.net The acrylic double bond in this compound can readily react with thiols in the presence of a radical initiator or under nucleophilic catalysis. This reaction can be used to graft the molecule onto existing polymers containing thiol groups or to create cross-linked polymer networks.
The following table outlines potential methods for synthesizing polymeric derivatives of this compound.
| Polymerization Method | Role of this compound | Resulting Polymer Architecture |
| RAFT Polymerization | Monomer | Linear or branched homopolymers or copolymers |
| Thiol-Ene "Click" Chemistry | "Ene" component | Grafted polymers or cross-linked networks |
Conjugates:
The acrylic double bond is an excellent Michael acceptor, making it reactive towards nucleophiles such as the thiol groups found in cysteine residues of proteins. This reactivity is the basis for its use in forming bioconjugates. The reaction, a Michael addition, proceeds readily under mild, often aqueous conditions, which are favorable for maintaining the structure and function of biomolecules. mdpi.com
This type of conjugation is analogous to the widely used maleimide-thiol chemistry for bioconjugation. The reaction of the acrylic double bond with a thiol results in the formation of a stable thioether linkage. This approach can be used to attach small molecules, peptides, or proteins containing free thiol groups to polymers or surfaces functionalized with this compound, or conversely, to conjugate this molecule to a thiol-containing biomolecule.
Chemical Reactivity and Mechanistic Investigations
Polymerization Dynamics and Controlled Synthesis
The compound's structure is highly relevant to the field of controlled radical polymerization, a method for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures. nih.govmdpi.com
Radical polymerization proceeds through a sequence of initiation, propagation, and termination steps. The process begins when an initiator generates radicals that react with monomers, forming initial polymer radicals. mdpi.com These radicals then propagate by adding to monomers.
The kinetics of acrylic acid polymerization are influenced by factors such as monomer and initiator concentrations, temperature, and solvent. uni-goettingen.deresearchgate.net Side reactions, including chain transfer to the solvent or polymer, can lead to branched architectures. researchgate.net The presence of a chain transfer agent (CTA) is crucial for controlling the polymerization. uni-goettingen.de
A study involving a structurally similar compound, 3-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid, found that it did not effectively control the homopolymerization of n-butyl acrylate, leading to complex polymerization characteristics. researchgate.net This highlights the sensitive relationship between the specific structure of the CTA and its ability to mediate polymerization.
Table 1: Fundamental Steps of Radical Polymerization
| Step | Description |
|---|---|
| Initiation | A radical initiator decomposes (e.g., via heat) to form initial radicals. These radicals then react with a monomer molecule to create a chain-initiating radical. nih.gov |
| Propagation | The chain-initiating radical adds to another monomer molecule, extending the polymer chain. This step repeats rapidly, leading to the growth of the polymer chain. mdpi.com |
| Chain Transfer | A growing polymer radical abstracts an atom (commonly hydrogen) from another molecule, such as a solvent, monomer, or a dedicated chain transfer agent (CTA). This terminates the growth of one chain and creates a new radical that can initiate another. |
| Termination | The growth of a polymer chain is stopped. This typically occurs through combination (two growing chains join) or disproportionation (a hydrogen atom is transferred from one chain to another, resulting in two terminated chains). mdpi.com |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating polymers with controlled architectures. researchgate.net This method relies on a CTA, or RAFT agent, which typically contains a thiocarbonylthio functional group (S=C-S). 3-((2-Carboxyethyl)thio)acrylic acid belongs to the trithiocarbonate (B1256668) class of RAFT agents.
The RAFT mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant chains capped with the thiocarbonylthio group from the RAFT agent. acs.org This equilibrium minimizes the concentration of active radicals at any given time, thereby reducing termination reactions and allowing for controlled chain growth. acs.org
The effectiveness of a RAFT agent is determined by its Z and R substituent groups. nih.gov In this compound, these groups are the (2-carboxyethyl)thio moiety (Z group) and the acrylic acid moiety (R group). The Z group influences the reactivity of the C=S bond and the stability of the intermediate radical, while the R group must be a good reinitiating group. acs.orgnih.gov Trithiocarbonates are known for their high transfer constants and greater hydrolytic stability compared to other RAFT agents like dithiobenzoates.
Table 2: Comparison of Common RAFT Agent Classes
| RAFT Agent Class | General Structure | Typical Monomers | Advantages | Disadvantages |
|---|---|---|---|---|
| Dithiobenzoates | R-S-C(=S)-Ar | Styrenes, Acrylates, Methacrylates | High transfer constants | Can cause rate retardation; susceptible to hydrolysis |
| Trithiocarbonates | R-S-C(=S)-S-Z | Acrylates, Acrylamides, Styrenes | Versatile for many monomers; more hydrolytically stable | Can be less effective for methacrylates |
| Dithiocarbamates | R-S-C(=S)-NR'₂ | Styrenes, Acrylates | Good for less activated monomers (e.g., vinyl acetate) | Lower transfer constants; slower polymerization |
| Xanthates | R-S-C(=S)-O-Z | Styrenes, Vinyl esters | Good for less activated monomers | Lower transfer constants |
The controlled nature of RAFT polymerization allows for the synthesis of complex polymer architectures, such as block, graft, and star polymers. researchgate.net The presence of two carboxylic acid groups in this compound makes it a particularly useful building block for creating functional polymers.
When used as a RAFT agent, this compound can produce dicarboxylic acid telechelic polymers, which are polymers with functional carboxyl groups at both ends. researchgate.net These telechelic polymers are valuable precursors for creating more complex structures. For instance, they can be used in the synthesis of AB diblock copolymers through subsequent chain extension with a different monomer. researchgate.net
The resulting block copolymers, containing both hydrophilic (from the acrylic acid segments) and potentially hydrophobic blocks, are amphiphilic. Such polymers can self-assemble in solution to form structures like micelles, which have applications in areas like drug delivery and colloid stabilization. researchgate.netuni-bayreuth.de
Table 3: Polymer Architectures Synthesizable Using this compound as a RAFT Agent
| Architecture | Description | Synthetic Strategy |
|---|---|---|
| Telechelic Polymer | A linear polymer with two functional end-groups (in this case, carboxylic acids). researchgate.net | Direct polymerization of a monomer using the dicarboxylic acid-functional RAFT agent. |
| AB Diblock Copolymer | A polymer consisting of two distinct, covalently bonded blocks (A and B). researchgate.net | The telechelic polymer (macro-CTA) is used to initiate the polymerization of a second monomer. |
| Amphiphilic Block Copolymer | A block copolymer containing both hydrophilic and hydrophobic segments. | Polymerization of a hydrophobic monomer using the RAFT agent, followed by a hydrophilic monomer (or vice-versa). |
| Star Polymer | A polymer with multiple linear chains linked to a central core. | A multifunctional core is used to initiate the growth of several polymer "arms" via RAFT polymerization. |
Addition Reactions at the α,β-Unsaturated System
The acrylic acid portion of the molecule contains a carbon-carbon double bond conjugated with a carbonyl group. This α,β-unsaturated system is electron-deficient, making the β-carbon an electrophilic site susceptible to attack by nucleophiles and the double bond available for attack by electrophiles.
Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgchemeurope.com In this reaction, a nucleophile adds to the β-carbon of the acrylic acid moiety. The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final saturated product. wikipedia.org
A wide range of nucleophiles can participate in this reaction. The high efficiency and mild reaction conditions of some of these additions, particularly the thiol-Michael addition, have led to their classification as "click" reactions. nih.govresearchgate.net
Table 4: Examples of Nucleophilic Conjugate Addition to the Acrylic Acid Moiety
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiolate | Benzyl mercaptan chemeurope.com | Thioether derivative |
| Amine | Methylamine wikipedia.orgchemeurope.com | β-Amino acid derivative |
| Enolate | Diethyl malonate | Dicarboxylic acid derivative |
| Cyanide | Hydrogen cyanide chemeurope.com | Cyano-propanoic acid derivative |
The double bond of the α,β-unsaturated system can also undergo electrophilic addition. In this reaction, an electrophile is attacked by the π-electrons of the double bond. savemyexams.comlibretexts.org The mechanism proceeds through a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org
The regioselectivity of this addition to unsymmetrical alkenes is described by Markovnikov's rule. libretexts.org The rule states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org However, the electron-withdrawing nature of the adjacent carboxyl group in acrylic acid deactivates the double bond towards electrophilic attack and influences the stability of the potential carbocation intermediates.
Table 5: Potential Electrophilic Addition Reactions
| Electrophile | Reagent Example | Expected Major Product |
|---|---|---|
| Protic Acid | Hydrogen Bromide (HBr) | 3-bromo-3-((2-carboxyethyl)thio)propanoic acid |
| Halogen | Bromine (Br₂) | 2,3-dibromo-3-((2-carboxyethyl)thio)propanoic acid |
Carboxylic Acid Reactivity and Decarboxylation Studies
The presence of two carboxylic acid groups in this compound allows for a range of reactions, including decarboxylation and condensation reactions.
Nitrodecarboxylation is a reaction where a carboxylic acid group is replaced by a nitro group. For α,β-unsaturated carboxylic acids, this reaction can be achieved using various nitrating agents and catalysts, often proceeding through a radical mechanism to yield (E)-nitroolefins. researchgate.netchemrevlett.com
An effective method for the nitrodecarboxylation of α,β-unsaturated acids involves the use of copper(II) nitrate (B79036) (Cu(NO₃)₂) as both the nitrating agent and the catalyst in a suitable solvent like acetonitrile. researchgate.net This approach is generally efficient and stereoselective for the synthesis of (E)-nitroolefins. Another system employs iron(III) nitrate (Fe(NO₃)₃·9H₂O) for this transformation. The proposed mechanism for the iron-catalyzed reaction begins with the formation of an iron-carboxylate intermediate. chemrevlett.com Homolytic cleavage of the O-N bond in a coordinated nitrate group generates a nitrogen dioxide radical (•NO₂) and an iron(IV) oxo species. The carboxylate radical, formed via single-electron transfer to the iron center, undergoes decarboxylation to give a vinyl radical. This radical is then trapped by the •NO₂ to afford the nitroolefin product. chemrevlett.com
Other catalytic systems for nitrodecarboxylation include the use of tert-butyl nitrite (B80452) (t-BuONO) with a copper(I) catalyst in the presence of air, and sodium nitrite (NaNO₂) with trichloroisocyanuric acid (TCICA) in DMF. chemrevlett.com These methods are also tolerant of a variety of functional groups on the aromatic or heteroaromatic rings of cinnamic acid derivatives. chemrevlett.com
| Catalyst/Reagent | Proposed Mechanism | Typical Product |
| Cu(NO₃)₂ | Serves as both catalyst and nitrating agent. researchgate.net | (E)-nitroolefin |
| Fe(NO₃)₃·9H₂O | Radical mechanism involving •NO₂ and a vinyl radical intermediate. chemrevlett.com | (E)-nitroolefin |
| CuCl / t-BuONO | Copper(I)-catalyzed reaction with t-BuONO as the nitro source. chemrevlett.com | Functionalized nitroolefin |
| NaNO₂ / TCICA | Nitration in a DMF system, can be accelerated by sonication. chemrevlett.com | Functionalized nitroolefin |
The bifunctional nature of this compound, with two carboxylic acid groups, makes it a potential monomer for condensation polymerization. Intermolecular condensation would lead to the formation of polyesters or, more specifically, poly(ester-thioether)s, with the elimination of water. Such reactions are typically promoted by heat and/or an acid catalyst. The resulting polymers would have thioether linkages regularly spaced along the polymer backbone, which could impart unique properties such as altered thermal stability and chemical resistance.
Intramolecularly, this compound has the potential to cyclize to form a thiolactone. This would involve the nucleophilic attack of the sulfur atom on the carbonyl carbon of the propanoic acid moiety's carboxyl group, or the attack of one carboxyl group on the other, though the former is more likely in the context of forming sulfur-containing rings. The formation of five- or six-membered rings is generally favored. In the case of this compound, intramolecular condensation could potentially lead to a seven-membered ring, which is less common but still possible. The formation of thiolactones from unsaturated carboxylic acids can also be achieved via an intramolecular thiol-ene reaction under UV light, though this would require an initial transformation of one of the carboxylic acids to a thiocarboxylic acid. researchgate.net The direct condensation to form a cyclic thioanhydride is also a possibility, analogous to the formation of succinic anhydride (B1165640) from succinic acid.
| Reaction Type | Conditions | Potential Product |
| Intermolecular Condensation | Heat, acid catalyst | Poly(ester-thioether) |
| Intramolecular Condensation | Dehydrating agents | Cyclic thioanhydride or thiolactone |
Biochemical Interactions and Metabolic Studies in Model Systems
Enzymatic Substrate and Inhibitor Research
No specific data on the in vitro inhibition or activation of enzymes by 3-((2-Carboxyethyl)thio)acrylic acid has been found in the existing scientific literature.
Detailed kinetic parameters (such as K_m or K_i values) describing the interaction of this compound with specific enzymes have not been documented.
Molecular docking and binding mode analyses for this compound are not available in published research.
Interactions with Biological Macromolecules and Cellular Pathways
The interaction of this compound with biological macromolecules and its impact on cellular pathways are not yet fully elucidated. However, inferences can be drawn from studies on molecules with similar functional groups.
Non-Covalent Binding Studies with Proteins
While specific protein binding studies for this compound are not available, the chemical structure suggests potential for non-covalent interactions with proteins. The two carboxyl groups are likely to be deprotonated at physiological pH, conferring a net negative charge to the molecule. This would facilitate electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the surface of proteins.
Furthermore, the thioether sulfur atom can participate in non-covalent interactions with aromatic residues through sulfur-π interactions or act as a hydrogen bond acceptor. The presence of both hydrogen bond donors (carboxyl groups) and acceptors (carboxyl groups and thioether sulfur) allows for the formation of a network of hydrogen bonds with protein backbones or side chains.
Studies on other dicarboxylic acids have shown that they can bind to proteins such as serum albumin, although this binding is often weaker compared to monocarboxylic acids of similar chain length. The specific binding affinity and protein partners of this compound would require experimental determination.
Impact on Cellular Signaling Pathways in Model Organisms (e.g., plant auxin signaling)
The influence of this compound on cellular signaling pathways, including plant auxin signaling, has not been directly investigated. However, the acrylic acid moiety is a feature found in some molecules that can modulate plant growth and development. For instance, certain acrylic acid derivatives have been shown to interfere with auxin-mediated responses in plants. nih.gov
Auxins are a class of plant hormones that play crucial roles in various aspects of plant life. The structural similarity of the acrylic acid portion of the molecule to components of some known auxin signaling inhibitors suggests a potential for interaction with this pathway. It is conceivable that this compound could act as a competitive inhibitor of auxin receptors or interfere with auxin transport mechanisms. However, without experimental data, this remains speculative. Research in this area would be necessary to determine if this compound has any significant effect on plant auxin signaling or other cellular pathways in model organisms.
Oxidative Stress Modulation in Chemical Models
The thioether group in this compound is susceptible to oxidation by reactive oxygen species (ROS). nih.govacs.org This suggests that the compound could play a role in modulating oxidative stress. In a chemical model, the thioether can act as a scavenger of ROS, such as hydrogen peroxide and hydroxyl radicals, by undergoing oxidation to the corresponding sulfoxide (B87167) and sulfone. nih.govacs.org This antioxidant activity is a known property of many sulfur-containing compounds. nih.gov
Conversely, the interaction of the thioether with certain biological systems could potentially lead to the generation of ROS, contributing to oxidative stress. The acrylic acid moiety, being an α,β-unsaturated carbonyl compound, could also potentially interact with cellular thiols, such as glutathione, which are critical for maintaining cellular redox balance.
Below is a table summarizing the potential interactions based on the compound's structural features.
| Structural Feature | Potential Interaction | Biological Consequence (Hypothesized) |
| Dicarboxylic Acid | Electrostatic interactions with positively charged amino acids | Non-specific protein binding |
| Thioether | Sulfur-π interactions, hydrogen bond acceptor | Protein binding, ROS scavenging |
| Acrylic Acid | Interference with auxin signaling components | Modulation of plant growth |
| Thioether | Oxidation by ROS | Antioxidant or pro-oxidant effects |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 3-((2-Carboxyethyl)thio)acrylic acid, enabling its isolation and measurement. The choice of technique is dictated by the compound's polarity, charge, and volatility.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. Due to the presence of two carboxylic acid groups, the molecule is highly polar and ionizable.
Method development often focuses on reversed-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds, an "ion suppression" technique is highly effective. By acidifying the mobile phase with an additive like phosphoric acid or formic acid, the ionization of the carboxylic acid groups is suppressed. This renders the molecule less polar, increasing its retention on a C18 column and leading to better peak shape and resolution. sielc.com UV detection is suitable for this compound due to the presence of the carbon-carbon double bond conjugated with a carboxyl group, with a detection wavelength typically set around 200-210 nm. sielc.com
Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can offer unique selectivity for polar and ionizable compounds. sielc.com A column with embedded basic ion-pairing groups could provide enhanced retention and separation from other matrix components. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (e.g., 10:90 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying metabolites in biological samples. However, due to the low volatility and high polarity of dicarboxylic acids, direct analysis of this compound by GC-MS is not feasible. nih.gov A chemical derivatization step is required to convert the non-volatile acid into a thermally stable and volatile derivative. nih.govresearchgate.net
A common and effective derivatization strategy for compounds with carboxyl groups is trimethylsilylation. nih.gov This typically involves a two-step process:
Methoximation: This step protects any ketone or aldehyde groups from forming multiple derivatives in the next step.
Silylation: A silylating agent, such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is used to replace the acidic protons on the two carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set duration to ensure complete conversion. nih.gov
Once derivatized, the TMS-ester of this compound can be separated on a low- to mid-polarity capillary column (e.g., HP-5 or DB-WAX) and detected by mass spectrometry. nih.govnih.gov GC-MS provides excellent chromatographic resolution and mass spectral data that can be used for confident identification by comparison to spectral libraries or by interpretation of the fragmentation pattern. ijhsr.org This approach is invaluable for metabolite profiling studies aiming to detect this compound in complex biological extracts. nih.gov
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge and is particularly well-suited for the purification of ionizable compounds like this compound. nih.gov Given its two carboxylic acid moieties, the molecule will carry a net negative charge at a pH above its isoelectric point, making it an ideal candidate for anion-exchange chromatography. mdpi.com
In a typical anion-exchange setup, a stationary phase containing fixed positive charges (e.g., quaternary ammonium (B1175870) groups) is used. When a sample is loaded at an appropriate pH, the negatively charged this compound binds to the column. Elution is then achieved by either increasing the concentration of a competing anion (salt gradient) in the mobile phase or by decreasing the pH to neutralize the charge on the analyte, thereby weakening its interaction with the stationary phase. nih.gov
While IEC is primarily a purification and separation technique, it plays a critical role in structural characterization by providing highly purified material for subsequent analysis by more definitive methods like NMR and mass spectrometry. nih.gov It can also help characterize the charge properties of the molecule.
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure by revealing the number of unique protons and carbons and their connectivity through spin-spin coupling. The ¹H NMR spectrum for the acrylic acid moiety is expected to show a characteristic pattern for its vinyl protons. researchgate.netreddit.com
Isotopic labeling is a powerful technique used in conjunction with NMR to trace metabolic pathways. wikipedia.org In a hypothetical study, a stable isotope-labeled precursor, such as ¹³C-labeled acrylic acid or ¹³C-labeled 3-mercaptopropionic acid, could be introduced into a biological system. nih.govresearchgate.net After a period of metabolism, metabolites would be extracted and analyzed. Using NMR, the presence and specific location of the ¹³C label within the isolated this compound molecule could be determined. This provides direct evidence that the precursor was used in the biosynthesis of the target compound, thereby elucidating its metabolic origin. wikipedia.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Acrylic Acid Moiety | ||
| =CH-COOH | ~6.4 | ~130 |
| -S-CH= | ~6.0 | ~125 |
| -COOH | ~12-13 | ~170 |
| Carboxyethyl Moiety | ||
| -S-CH₂- | ~3.0 | ~35 |
| -CH₂-COOH | ~2.8 | ~34 |
| -COOH | ~12-13 | ~171 |
Note: Predicted values are estimates based on the analysis of acrylic acid and related thioether compounds. Actual shifts are dependent on solvent and pH.
Mass spectrometry (MS) is essential for identifying metabolites and elucidating their structure. High-resolution mass spectrometry (HRMS) can determine the exact mass of this compound with high precision, allowing for the unambiguous confirmation of its molecular formula, C₆H₈O₄S (monoisotopic mass: 176.0143 Da). nih.gov
Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. nih.gov In an MS/MS experiment, the molecular ion of the compound (m/z 177 for [M+H]⁺ or m/z 175 for [M-H]⁻) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For this compound, predictable fragmentation pathways include:
Loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid groups. libretexts.org
Cleavage of the C-S bonds , leading to fragments corresponding to the acrylic acid and mercaptopropionic acid moieties.
McLafferty rearrangement , a characteristic fragmentation of carboxylic acids with a sufficiently long alkyl chain, which could lead to a neutral loss of ethylene (B1197577) (C₂H₄) from the carboxyethyl group. youtube.com
Analyzing these fragmentation patterns allows researchers to piece together the molecular structure, confirming the identity of the compound in complex biological or chemical samples. libretexts.orgmiamioh.edu
Table 3: Plausible MS/MS Fragments for this compound ([M-H]⁻ at m/z 175)
| Fragment m/z (Negative Ion Mode) | Proposed Neutral Loss | Fragment Structure/Identity |
| 157 | H₂O | Loss of water |
| 131 | CO₂ | Decarboxylation |
| 113 | CO₂ + H₂O | Decarboxylation and dehydration |
| 87 | C₃H₄O₂S | Cleavage of C-S bond (loss of thioacrylic acid) |
| 71 | C₃H₄O₂S + O | Cleavage followed by loss of oxygen |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that bonds between atoms within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb radiation at frequencies that correspond to their natural vibrational frequencies. An FT-IR spectrometer measures this absorption, and the resulting spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). Each peak in the spectrum corresponds to a specific type of bond or functional group, providing a molecular fingerprint of the compound.
For this compound, FT-IR spectroscopy is instrumental in confirming its structural integrity by identifying its key functional groups: the carboxylic acids, the carbon-carbon double bond of the acrylic acid moiety, and the thioether linkage. While experimental spectra for this specific compound are not widely published, predictions based on analogous structures provide insight into its expected FT-IR absorption bands. vulcanchem.com
The presence of two carboxylic acid groups gives rise to characteristic broad O-H stretching vibrations, typically observed in the region of 3300-2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibrations of the carboxylic acid groups are expected to produce a strong absorption band around 1700 cm⁻¹. vulcanchem.comspectroscopyonline.com The carbon-carbon double bond (C=C) of the acrylic acid portion of the molecule will likely show an absorption peak in the 1650-1600 cm⁻¹ region. Furthermore, the C-S stretching vibration of the thioether group is anticipated to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1700 | Strong |
| Alkene | C=C Stretch | 1650 - 1600 | Medium |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Thioether | C-S Stretch | 800 - 600 | Weak - Medium |
This data is predictive and based on the analysis of similar functional groups. vulcanchem.comspectroscopyonline.com
UV/Visible Spectroscopy for Reaction Monitoring
UV/Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This method is particularly useful for quantifying conjugated systems and for monitoring the progress of chemical reactions that involve a change in the electronic structure of the reactants and products. The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
In the context of this compound, the α,β-unsaturated carbonyl system of the acrylic acid moiety is the primary chromophore that absorbs in the UV region. The conjugation of the carbon-carbon double bond with the carbonyl group results in a π → π* electronic transition, which typically occurs in the 200-250 nm range.
UV-Vis spectroscopy can be effectively employed to monitor reactions involving this compound. For instance, in a polymerization reaction of the acrylic acid moiety, the disappearance of the C=C double bond would lead to a decrease in the absorbance at the λmax corresponding to the π → π* transition. By tracking this change in absorbance over time, the kinetics of the reaction can be determined. Similarly, in a reaction where the thioether linkage is modified, a shift in the λmax or a change in the molar absorptivity could be observed, providing a means to monitor the reaction's progress.
The specific λmax for this compound in a given solvent would need to be determined experimentally. However, based on related compounds like acrylic acid, the primary absorption is expected in the lower UV range. For aqueous solutions of poly(acrylic acid) gels, an absorption maximum has been noted around 214 nm, which shifts upon changes in concentration and neutralization. researchgate.net
Table 2: Expected UV/Visible Absorption for Chromophores in this compound
| Chromophore | Electronic Transition | Expected λmax Range (nm) |
| α,β-Unsaturated Carboxylic Acid | π → π | 200 - 250 |
| Carbonyl Group | n → π | 270 - 300 (typically weak) |
This data represents typical absorption ranges for these chromophores and may vary depending on the solvent and molecular environment.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as 3-((2-Carboxyethyl)thio)acrylic acid, might interact with a biological target, typically a protein. These in silico techniques are fundamental in drug discovery and mechanistic biology.
Ligand-Protein Binding Prediction and Analysis
The prediction of ligand-protein binding involves computational methods to estimate the strength and mode of interaction between a small molecule and a protein's binding site. For this compound, this process would begin with the generation of a three-dimensional model of the molecule.
Molecular docking simulations would then be employed to predict the preferred orientation of this compound when bound to a specific protein receptor. The simulation assesses the steric and energetic compatibility between the ligand and the protein's active site. The results are typically ranked using a scoring function that estimates the binding affinity. A hypothetical docking study of this compound with a target protein would likely reveal key interactions, such as hydrogen bonds formed by its two carboxyl groups and potential hydrophobic interactions involving the ethylthio chain.
Table 1: Hypothetical Key Interactions for this compound in a Protein Binding Site
| Interaction Type | Potential Functional Groups Involved |
| Hydrogen Bonding | Carboxyl groups (-COOH) |
| Electrostatic Interactions | Deprotonated carboxylate groups (-COO⁻) |
| Hydrophobic Interactions | Ethyl chain (-CH₂CH₂-) |
| van der Waals Forces | Entire molecule |
Conformational Analysis and Energetic Profiles
Conformational analysis of this compound involves identifying its stable three-dimensional shapes and the energy associated with each. The molecule's flexibility, primarily around its single bonds, allows it to adopt various conformations. Understanding these conformations is crucial as the bioactive conformation (the shape it adopts when binding to a protein) may not be its lowest energy state in solution.
Theoretical methods, such as molecular mechanics, would be used to systematically rotate the rotatable bonds of the molecule and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, from which low-energy, stable conformers can be identified. An energetic profile would illustrate the energy barriers between different conformations, providing insight into the molecule's flexibility and the likelihood of it adopting a particular shape.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed description of a molecule's electronic structure and reactivity compared to classical molecular mechanics.
Electronic Structure Characterization
The electronic structure of this compound dictates its chemical properties and reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), would be used to calculate various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the carboxyl groups and the sulfur atom would be expected to be electron-rich regions.
Table 2: Predicted Electronic Properties of this compound from a Hypothetical Quantum Chemical Calculation
| Property | Predicted Characteristic |
| HOMO Energy | Localized on the sulfur and acrylic double bond |
| LUMO Energy | Localized on the acrylic acid moiety |
| Electrostatic Potential | Negative potential around carboxyl oxygen atoms |
| Dipole Moment | Non-zero, indicating a polar molecule |
Reaction Pathway Elucidation and Transition State Analysis
Quantum chemical calculations can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms. This involves mapping the potential energy surface of the reaction, identifying the reactants, products, and any intermediates.
A crucial aspect of this analysis is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, the mechanism of a potential metabolic transformation of this compound could be elucidated by locating the transition states for proposed reaction steps.
Structure-Activity Relationship (SAR) Studies for Biochemical Activity
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For this compound, an SAR study would involve synthesizing and testing a series of structurally related analogues to determine which parts of the molecule are essential for its biochemical effects.
By systematically modifying different parts of the this compound structure—such as altering the length of the ethyl chain, changing the position of the carboxyl groups, or replacing the thioether linkage—researchers can deduce the key chemical features required for activity. For example, if replacing the thioether with an ether linkage results in a loss of activity, it would suggest the sulfur atom plays a critical role.
The findings from SAR studies are often used to develop Quantitative Structure-Activity Relationship (QSAR) models. These are mathematical models that correlate the chemical structures of compounds with their biological activities, enabling the prediction of the activity of new, unsynthesized molecules.
Computational Approaches to Predict Biological Activity
Computational methods are instrumental in modern drug discovery for predicting the biological activity of a compound before it is synthesized and tested in a laboratory. These in silico techniques save time and resources by prioritizing compounds that are most likely to be active and possess favorable properties. Key approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore mapping.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. By simulating the interaction between the ligand (this compound) and a receptor's binding site, it can estimate the binding affinity. A strong predicted binding affinity suggests the compound may act as an inhibitor or activator of that protein. A literature search did not yield any specific molecular docking studies involving this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of similar molecules with known activities, a predictive model can be built. This model can then be used to estimate the activity of new compounds like this compound based on its structural features or physicochemical properties. No QSAR models specifically developed for or including this compound have been reported in the literature.
The table below illustrates the type of data that would be generated from a hypothetical computational study predicting biological activity.
| Computational Method | Predicted Target/Activity | Key Molecular Descriptors Used | Hypothetical Outcome/Score |
| Molecular Docking | Enzyme Inhibition (e.g., Cysteine Protease) | Binding energy, hydrogen bonds, hydrophobic interactions | Strong binding affinity (-8.5 kcal/mol) |
| QSAR | Anti-inflammatory Activity | Molecular weight, LogP, polar surface area, electronic charges | High predicted activity score (e.g., pIC50 of 6.2) |
| Pharmacophore Modeling | Receptor Agonism | Hydrogen bond donors/acceptors, charged groups, hydrophobic features | Good fit score (e.g., 0.92) against a known agonist model |
Note: The data in this table is purely illustrative and does not represent the results of actual studies on this compound.
Designing Analogues Based on Computational Insights
Once a preliminary understanding of a molecule's potential biological activity is established, computational chemistry can be used to design analogues—structurally similar compounds—with improved properties such as higher potency, better selectivity, or more favorable metabolic profiles. This process is often iterative, cycling between computational design, chemical synthesis, and experimental testing.
Structure-Based Design: If a high-resolution structure of a target protein is available, computational chemists can visualize how a compound like this compound fits into the binding site. This insight allows for the rational design of new analogues. For example, a vacant pocket in the binding site could be filled by adding a specific functional group to the parent molecule to create a new, stronger interaction.
Ligand-Based Design: In the absence of a known receptor structure, analogues can be designed based on the properties of known active molecules. By superimposing a series of active compounds, a 3D pharmacophore model can be generated, which represents the key spatial arrangement of features necessary for biological activity. New analogues can then be designed to better match this pharmacophoric template.
Currently, there are no published studies detailing the design of analogues of this compound using computational insights. The table below provides a conceptual framework for how such a design process might be structured based on hypothetical computational findings.
| Original Moiety in Compound | Computational Insight | Proposed Modification | Rationale for Analogue Design |
| Carboxyethyl group | Unoccupied hydrophobic pocket near this group in the target | Replace with a phenylpropyl group | To increase van der Waals interactions and improve binding affinity. |
| Acrylic acid moiety | Carboxylate forms a key ionic bond with a lysine (B10760008) residue | Bioisosteric replacement with a tetrazole group | To maintain the key interaction while potentially improving metabolic stability. |
| Thioether linkage | Region is solvent-exposed and flexible | Replace with a sulfoxide (B87167) or sulfone | To increase polarity and potentially improve solubility without disrupting binding. |
Note: This table presents a conceptual strategy for analogue design and is not based on actual computational studies of this compound.
Future Research Directions and Translational Potential in Academic Contexts
Exploration of Novel Synthetic Strategies for Complex Derivatives
The unique structural framework of 3-((2-Carboxyethyl)thio)acrylic acid, featuring a thioether linkage and two carboxylic acid groups, presents a versatile scaffold for the synthesis of complex derivatives. Future research should focus on developing innovative synthetic methodologies to expand the chemical space around this core structure. Key areas of exploration could include leveraging the reactivity of the acrylic double bond for various addition reactions, such as Michael additions, to introduce a wide range of functional groups.
Furthermore, the carboxylic acid moieties offer opportunities for derivatization into esters, amides, and other functionalities, enabling the creation of a diverse library of compounds. Advanced synthetic strategies, including multicomponent reactions and flow chemistry, could be employed to streamline the synthesis of these derivatives, improving efficiency and yield. The development of stereoselective synthetic routes will also be crucial for investigating the biological activities of specific stereoisomers.
Unraveling Undiscovered Biochemical Roles and Pathways
The biochemical significance of this compound is an area ripe for investigation. Its structural similarity to endogenous metabolites suggests potential involvement in various metabolic pathways. Future research should aim to identify and characterize its biochemical roles, including its potential as a substrate or inhibitor for specific enzymes.
Metabolomic studies could be instrumental in detecting the presence of this compound and its metabolites in biological systems under various physiological and pathological conditions. Unraveling its metabolic fate and identifying the enzymes responsible for its transformation will provide critical insights into its biological functions. Furthermore, investigating its potential role in cellular signaling and regulation could uncover novel therapeutic targets.
Development of Advanced Analytical Probes Based on the Compound Scaffold
The inherent chemical functionalities of this compound make it an attractive candidate for the development of advanced analytical probes. The thioether and acrylic acid groups can be modified to incorporate fluorophores, chromophores, or other reporter moieties, enabling the detection and quantification of various analytes.
For instance, probes could be designed to selectively react with specific biomolecules, such as enzymes or reactive oxygen species, leading to a detectable change in their optical or electrochemical properties. The development of such probes could have significant applications in diagnostics, bioimaging, and environmental monitoring. Research in this area should focus on optimizing the selectivity, sensitivity, and response time of these analytical tools.
Computational Design of Functional Materials and Biochemical Tools
Computational chemistry and molecular modeling offer powerful tools for the rational design of functional materials and biochemical tools based on the this compound scaffold. Density functional theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the physicochemical properties of its derivatives and their interactions with biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 3-((2-carboxyethyl)thio)acrylic acid and its derivatives?
The synthesis typically involves coupling carboxylic acids with thiol-containing intermediates. For example, EDCI/HOBt-mediated amide bond formation in CH₂Cl₂ with Boc-protected precursors, followed by TFA deprotection, is a common strategy . A representative protocol includes:
- Step 1 : React Boc-protected carboxylic acid with EDCI/HOBt for 10 minutes.
- Step 2 : Add amine and Et₃N, stir for 6–15 hours.
- Step 3 : Purify via silica gel column chromatography (hexane/EtOAc gradient). Yields range from 58–76% depending on substituents .
| Example Derivative | Yield (%) | Purification Method |
|---|---|---|
| 3aa (R = 3,4,5-OMePh) | 65.3 | Column chromatography |
| 3ab (R = 8-cis-alkenyl) | 58.8 | Column chromatography |
Q. How can researchers characterize this compound derivatives?
Key techniques include:
- ¹H NMR : To confirm regiochemistry and purity (e.g., aromatic protons at δ 6.8–7.5 ppm, thioether signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis : To verify stoichiometry of novel derivatives.
Q. What are the primary biological applications of this compound in research?
Derivatives of structurally related thioacrylic acids exhibit antioxidant, anti-inflammatory, and enzyme inhibitory activities. For instance, ethyl 2-cyano-3-phenylacrylamido thiophene carboxylates showed dose-dependent anti-inflammatory effects in murine models .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Contradictions often arise from differences in assay conditions (pH, temperature) or impurity profiles. Strategies include:
Q. What methodologies optimize the reaction yield for sterically hindered derivatives?
Low yields in bulky substituent cases (e.g., 3,4,5-trimethoxyphenyl) can be improved by:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- Alternative coupling agents : HATU or DIC/HOAt may enhance activation of hindered carboxylic acids .
- Temperature modulation : Elevated temperatures (40–50°C) during coupling steps .
Q. How do structural modifications influence the compound’s bioactivity?
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring enhance antioxidant activity by stabilizing radical intermediates .
- Thioether vs. sulfone : Replacing the thioether with a sulfone group reduces cytotoxicity but increases metabolic stability .
Q. What analytical challenges arise in quantifying degradation products of this compound?
- LC-MS/MS : Detects hydrolyzed products (e.g., free acrylic acid or thiols) under accelerated stability conditions.
- pH-dependent degradation : Acidic conditions promote thioether cleavage, necessitating buffered formulations for in vivo studies .
Methodological Considerations
Q. How should researchers handle safety concerns during synthesis?
- GHS compliance : Use PPE for skin/eye irritation (Category 2/2A hazards) .
- Ventilation : Required for TFA deprotection steps due to corrosive vapors .
Q. What computational tools predict the compound’s reactivity or binding affinity?
- DFT calculations : Model electron distribution for predicting nucleophilic/electrophilic sites.
- Molecular docking : Assess interactions with target enzymes (e.g., COX-2 for anti-inflammatory studies) .
Data Analysis and Reporting
Q. How should researchers present conflicting spectral data (e.g., NMR splitting patterns)?
- Variable temperature NMR : Resolve dynamic effects causing peak broadening.
- 2D techniques (COSY, HSQC) : Assign overlapping signals in complex derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
